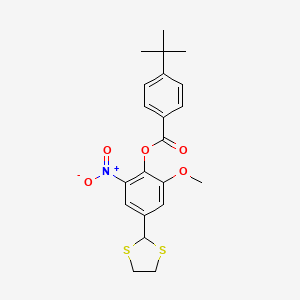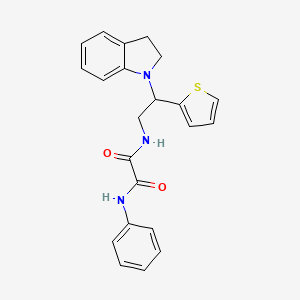
2-(3-Bromophenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13BrO It is a derivative of phenylpropanol, where the phenyl ring is substituted with a bromine atom at the third position and a hydroxyl group at the first position of the propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the bromination of 2-methylpropan-1-ol followed by a Friedel-Crafts alkylation reaction. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position on the phenyl ring. The Friedel-Crafts alkylation is then carried out using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3) to attach the propanol chain to the brominated phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(3-Bromophenyl)-2-methylpropanal or 2-(3-Bromophenyl)-2-methylpropanone.
Reduction: 2-(3-Bromophenyl)-2-methylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Bromophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated phenyl compounds.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-2-methylpropan-1-ol depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom and hydroxyl group, which can participate in various chemical reactions. In biological systems, the compound may interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes.
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)-2-methylpropan-1-ol: Similar structure but with the bromine atom at the fourth position.
2-(3-Chlorophenyl)-2-methylpropan-1-ol: Similar structure with a chlorine atom instead of bromine.
2-(3-Methylphenyl)-2-methylpropan-1-ol: Similar structure with a methyl group instead of bromine.
Uniqueness
2-(3-Bromophenyl)-2-methylpropan-1-ol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom can also enhance certain properties, such as its ability to participate in halogen bonding or its potential as a pharmacophore in medicinal chemistry.
特性
IUPAC Name |
2-(3-bromophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJLEXJOQGSTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)






![2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2357203.png)

![tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/structure/B2357205.png)
![3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole](/img/structure/B2357206.png)

